molecular formula C20H24FN5O B1212582 BMS-181101

BMS-181101

Cat. No.: B1212582
M. Wt: 369.4 g/mol
InChI Key: NRLXAYBZNVHRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-181101 is a novel investigational antidepressant with dual pharmacological properties: serotonin reuptake inhibition and 5-HT receptor agonism . Developed by Bristol-Myers Squibb, it underwent clinical trials in the 1990s–2000s to evaluate its pharmacokinetics (PK), safety, and brain distribution. Key findings include:

  • Pharmacokinetic Variability: Steady-state PK parameters (AUC, Cmax, t1/2) vary significantly with age, gender, and diurnal rhythm. For example, elderly subjects exhibited 50% higher AUCtau (58.8–102.4 ng·hr/mL vs. 39.0–64.3 ng·hr/mL in young adults) and prolonged t1/2 (5.7–10.4 hours vs. 3.2–4.5 hours) .
  • Analytical Methods: A validated HPLC-UV method quantified this compound and its hydroxy metabolites (6ʹ-hydroxy and 7ʹ-hydroxy) in plasma, with a lower limit of quantitation (LLOQ) of 50 ng/mL and precision within 12.7% RSD .

Properties

Molecular Formula

C20H24FN5O

Molecular Weight

369.4 g/mol

IUPAC Name

5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole

InChI

InChI=1S/C20H24FN5O/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18/h4-5,11-14,23H,2-3,6-10H2,1H3

InChI Key

NRLXAYBZNVHRFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F

Synonyms

3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride
BMS 181101
BMS-181101

Origin of Product

United States

Preparation Methods

The synthesis of BMS-181101 involves the methylation of the 5-hydroxypiperazine precursor with [11C]CH3I. The product is then purified by high-performance liquid chromatography . Industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic chemistry techniques.

Chemical Reactions Analysis

BMS-181101 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxy derivatives and other modified forms of the original compound.

Comparison with Similar Compounds

Pharmacokinetic Profile

BMS-181101’s PK contrasts with other antidepressants, such as centpropazine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine:

Parameter This compound Centpropazine Fluoxetine (Literature Data)
AUCtau 39.0–102.4 ng·hr/mL Not reported (rat study) ~1000–1500 ng·hr/mL (humans)
Cmax 9.08–25.2 ng/mL 1280–2500 ng/mL (rats) ~50–100 ng/mL (humans)
t1/2 3.2–10.4 hours Stable in serum for 3 freeze-thaw cycles 1–4 days (prolonged in humans)
Metabolites 6ʹ-hydroxy, 7ʹ-hydroxy Hydroxy-metabolite identified Norfluoxetine (active metabolite)

Key Observations :

  • This compound’s lower Cmax and AUC vs. centpropazine (in rats) suggest differences in bioavailability or metabolic clearance .
  • Gender and age significantly impact this compound’s PK, necessitating dose adjustments in elderly and female patients .

Receptor Binding and Mechanism

For example:

  • This compound: Distribution volumes were uniform across brain regions (cerebellum, caudate, thalamus), indicating nonspecific uptake driven by cerebral blood flow .
  • Fluoxetine : Binds selectively to serotonin transporters (SERT) with high affinity (Ki ~1 nM) .
  • Tariquidar : A P-glycoprotein inhibitor used in PET studies, demonstrates saturable binding at blood-brain barrier transporters, unlike this compound .

Clinical Implications :

  • The lack of target engagement contributed to this compound’s discontinuation, whereas SSRIs with specific binding advanced to clinical use .

Analytical Methodologies

This compound and centpropazine were analyzed using HPLC, but with distinct validation parameters:

Parameter This compound Centpropazine
Matrix Rat/monkey plasma Human/monkey/rat serum
LLOQ 50 ng/mL 5 ng/mL
Recovery ±10.5% accuracy 92–105%
Stability 1 month at -20°C 3 freeze-thaw cycles

Insights :

  • Centpropazine’s method achieved higher sensitivity (LLOQ = 5 ng/mL), enabling detection at lower concentrations .

Clinical Outcomes and Discontinuation

  • This compound : Despite favorable tolerability in males, its development was halted due to lack of target specificity in PET studies and variable PK requiring complex dosing .
  • Comparators : Drugs like citalopram and sertraline succeeded due to predictable PK and clear receptor engagement .

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